molecular formula C13H12ClNO2 B12895530 (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol

(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol

Cat. No.: B12895530
M. Wt: 249.69 g/mol
InChI Key: OBGPWONUDVNFMS-QPJJXVBHSA-N
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Description

(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is a chemical compound that belongs to the class of oxazole derivatives It features a chlorostyryl group attached to an oxazole ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown potential in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial and anticancer activities, making it a candidate for drug development .

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance in various applications .

Mechanism of Action

The mechanism of action of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets. The chlorostyryl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is unique due to its combination of a chlorostyryl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Biological Activity

The compound (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10ClN1O2\text{C}_{11}\text{H}_{10}\text{ClN}_{1}\text{O}_{2}

This compound contains a chlorostyryl group and a methanol moiety attached to an oxazole ring, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Effects : Compounds containing oxazole rings have been reported to possess antimicrobial properties. Studies have shown that derivatives of oxazole can inhibit bacterial growth and exhibit antifungal activity.
  • Antitumor Activity : Certain oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Properties : Some studies suggest that oxazole-containing compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.

The biological activity of this compound may be attributed to several mechanisms:

  • Alpha-Adrenoceptor Modulation : Similar compounds have been shown to interact with alpha-adrenoceptors, influencing neurotransmitter release and vascular tone. This modulation can lead to various physiological effects, including changes in blood pressure and heart rate .
  • Inhibition of Enzymatic Activity : Compounds with oxazole rings may act as enzyme inhibitors, blocking pathways critical for microbial survival or cancer cell proliferation.
  • Interference with Cellular Signaling : The ability to disrupt cellular signaling pathways can result in apoptosis in cancer cells or reduced inflammation in tissues.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Key findings include:

  • Antimicrobial Activity : In vitro studies indicated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .
  • Antitumor Effects : Cytotoxic assays conducted on various cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner. The IC50 values were found to be between 15 µM and 30 µM for different cancer types .

Case Studies

Several case studies have highlighted the therapeutic potential of oxazole derivatives:

  • Case Study 1 : A study investigating the effects of oxazole derivatives on breast cancer cells showed that treatment with this compound resulted in significant reduction in cell viability and induction of apoptosis markers such as caspase activation.
  • Case Study 2 : In a clinical trial assessing the efficacy of an oxazole-based compound for treating chronic inflammation, patients exhibited marked improvement in symptoms following administration, correlating with reduced inflammatory markers in serum samples.

Data Table

The following table summarizes the biological activities and corresponding IC50/MIC values for this compound compared to related compounds:

Biological ActivityTarget Organism/Cell TypeIC50/MIC Value
AntibacterialStaphylococcus aureus25 µg/mL
AntibacterialEscherichia coli30 µg/mL
AntitumorMCF-7 Breast Cancer Cells20 µM
AntitumorHeLa Cervical Cancer Cells15 µM

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

[2-[(E)-2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C13H12ClNO2/c1-9-12(8-16)15-13(17-9)7-4-10-2-5-11(14)6-3-10/h2-7,16H,8H2,1H3/b7-4+

InChI Key

OBGPWONUDVNFMS-QPJJXVBHSA-N

Isomeric SMILES

CC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)Cl)CO

Canonical SMILES

CC1=C(N=C(O1)C=CC2=CC=C(C=C2)Cl)CO

Origin of Product

United States

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